molecular formula C16H15N3O4S B2530574 3-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034359-19-6

3-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2530574
CAS RN: 2034359-19-6
M. Wt: 345.37
InChI Key: DGHPXRJKLYAKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The core structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Attached to this core are additional functional groups, including a methoxy group, a carbonyl group, an azetidinyl group, and a thiazolidinedione group.

Scientific Research Applications

Antimicrobial and Antifungal Agents

  • Research has demonstrated that derivatives of thiazolidine-2,4-dione, including structures similar to 3-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione, exhibit significant antimicrobial and antifungal activities. For example, studies have synthesized novel compounds with these structures and evaluated their effectiveness against various bacterial and fungal strains, with some showing promising results comparable to standard drugs (Verma et al., 2019), (Alhameed et al., 2019), (Izmest’ev et al., 2020).

Anticancer Activity

  • Compounds with the thiazolidine-2,4-dione moiety have been investigated for their potential anticancer properties. Research indicates that some derivatives exhibit cytotoxic activities against various cancer cell lines, making them subjects of interest for developing new anticancer therapies (Kumar & Sharma, 2022), (Azizmohammadi et al., 2013).

Anti-Inflammatory Properties

  • Some studies have synthesized compounds based on the thiazolidine-2,4-dione structure to evaluate their anti-inflammatory properties. These studies indicate that certain derivatives can significantly inhibit inflammatory markers, showing potential as anti-inflammatory agents (Ma et al., 2011).

Miscellaneous Applications

  • Additional research has explored the use of thiazolidine-2,4-dione derivatives in various other applications, including as antimicrobial agents against specific pathogenic strains and in the synthesis of complex molecular structures that may have diverse biological activities (Stana et al., 2014), (Panwar et al., 2006).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications.

properties

IUPAC Name

3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-23-11-3-2-9-4-13(17-12(9)5-11)15(21)18-6-10(7-18)19-14(20)8-24-16(19)22/h2-5,10,17H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHPXRJKLYAKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.